Risedronic Acid Risedronic Acid Risedronic acid is a member of pyridines.
Risedronic acid is a third generation bisphosphonate that is used for the treatment of some forms of osteoperosis and Paget's disease. It functions by preventing resorption of bone.
Risedronic acid is a Bisphosphonate.
Risedronic Acid is a synthetic pyridinyl bisphosphonate, with antiresorptive activity. Upon administration, risedronic acid binds to hydroxyapatite crystals in bone and inhibits osteoclast-dependent bone resorption.
Risedronate is only found in individuals that have used or taken this drug. It is a bisphosphonate used to strengthen bone, treat or prevent osteoporosis, and treat Paget's disease of bone.The action of risedronate on bone tissue is based partly on its affinity for hydroxyapatite, which is part of the mineral matrix of bone. Risedronate also targets farnesyl pyrophosphate (FPP) synthase. Nitrogen-containing bisphosphonates (such as pamidronate, alendronate, risedronate, ibandronate and zoledronate) appear to act as analogues of isoprenoid diphosphate lipids, thereby inhibiting FPP synthase, an enzyme in the mevalonate pathway. Inhibition of this enzyme in osteoclasts prevents the biosynthesis of isoprenoid lipids (FPP and GGPP) that are essential for the post-translational farnesylation and geranylgeranylation of small GTPase signalling proteins. This activity inhibits osteoclast activity and reduces bone resorption and turnover. In postmenopausal women, it reduces the elevated rate of bone turnover, leading to, on average, a net gain in bone mass.
A pyridine and diphosphonic acid derivative that acts as a CALCIUM CHANNEL BLOCKER and inhibits BONE RESORPTION.
See also: Risedronate sodium monohydrate (active moiety of); Risedronate sodium hemi-pentahydrate (active moiety of).
Brand Name: Vulcanchem
CAS No.: 105462-24-6
VCID: VC20743427
InChI: InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15)
SMILES: C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O
Molecular Formula: C7H11NO7P2
Molecular Weight: 283.11 g/mol

Risedronic Acid

CAS No.: 105462-24-6

Cat. No.: VC20743427

Molecular Formula: C7H11NO7P2

Molecular Weight: 283.11 g/mol

* For research use only. Not for human or veterinary use.

Risedronic Acid - 105462-24-6

CAS No. 105462-24-6
Molecular Formula C7H11NO7P2
Molecular Weight 283.11 g/mol
IUPAC Name (1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid
Standard InChI InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15)
Standard InChI Key IIDJRNMFWXDHID-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O
Canonical SMILES C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O
Boiling Point 692.3
Melting Point 252-262

Chemical Properties

Risedronic acid (C₇H₁₁NO₇P₂) is a pyridinyl bisphosphonate with a molecular weight of 283.11 g/mol . It contains a hydroxyl group at position 1 and a pyridinyl group, making it structurally unique among bisphosphonates. The compound exhibits distinctive physical and chemical properties that contribute to its pharmacological activity and stability.

The physical and chemical properties of risedronic acid are summarized in the table below:

PropertyValue
Melting point>232°C (sublimation)
Boiling point692.3±65.0 °C (Predicted)
Density1.870±0.06 g/cm³ (Predicted)
Storage temperatureHygroscopic, -20°C Freezer, Under inert atmosphere
SolubilityAqueous Base (Slightly), Methanol (Very Slightly, Heated, Sonicated)
Physical formSolid
pKa1.41±0.10 (Predicted)
ColorWhite to Off-White
StabilityHygroscopic

The compound is also known by several synonyms including risedronate, resedronic acid, and 3-(acetic acid)pyridine . Its chemical structure features a P-C-P bond that is highly resistant to chemical and enzymatic hydrolysis, an important characteristic that contributes to its metabolic stability .

Mechanism of Action

Risedronic acid primarily targets the process of bone resorption through a well-defined mechanism. The drug exhibits a high affinity for hydroxyapatite crystals in bone tissue, binding to them and creating a protective layer against osteoclast-mediated dissolution .

Molecular Interactions

The mechanism of action involves several key steps:

  • Risedronic acid binds to bone hydroxyapatite with high specificity .

  • During bone resorption, local acidification occurs in the resorption lacunae, which releases the bound risedronic acid .

  • The released drug is taken up by osteoclasts through fluid-phase endocytosis .

  • Within osteoclasts, endocytic vesicles are acidified, resulting in the release of risedronic acid into the cytosol .

  • In the cytosol, risedronic acid inhibits farnesyl pyrophosphate synthase, a key enzyme in the mevalonate pathway .

  • This inhibition prevents the post-translational modification (prenylation) of small GTPases, which are essential for osteoclast function and survival .

  • Consequently, osteoclasts undergo apoptosis, leading to decreased bone resorption and preservation of bone mass .

This molecular mechanism explains the potent antiresorptive effects of risedronic acid and its efficacy in treating conditions characterized by excessive bone resorption.

Therapeutic Uses

Risedronic acid has been approved for various clinical indications related to bone disorders. Its primary applications include:

Primary Indications

  • Treatment of osteoporosis in postmenopausal women

  • Prevention of osteoporosis in postmenopausal women at risk

  • Treatment of osteoporosis in men

  • Treatment of Paget's disease of bone

  • Treatment and prevention of glucocorticoid-induced osteoporosis

Clinical evidence supports the efficacy of risedronic acid in reducing fracture risk, increasing bone mineral density, and normalizing bone turnover in these conditions. The drug plays a crucial role in the management of patients with compromised bone health, particularly those at high risk of fractures.

Pharmacological Properties

Absorption and Bioavailability

Risedronic acid demonstrates limited oral bioavailability, approximately 0.63%, primarily due to its hydrophilic nature and poor lipid solubility . Maximum absorption occurs approximately 1 hour after oral administration . The absorption is significantly affected by food intake:

  • Administration 30 minutes before a meal reduces bioavailability by 55% compared to fasting conditions

  • Administration 1 hour before a meal reduces bioavailability by 30%

These characteristics necessitate specific dosing instructions for patients to optimize drug absorption.

Distribution

After absorption, risedronic acid demonstrates the following distribution characteristics:

  • Volume of distribution: 13.8 L/kg

  • Protein binding: Approximately 24%

  • Tissue distribution: Primarily to bone tissue, with high affinity for hydroxyapatite

Metabolism

Unlike many drugs, risedronic acid undergoes minimal metabolism. The P-C-P group in bisphosphonates is highly resistant to chemical and enzymatic hydrolysis, preventing significant metabolic transformation of the molecule . This resistance to metabolism contributes to the drug's prolonged residence time in bone tissue.

Elimination

The elimination of risedronic acid occurs through:

  • Renal excretion: The primary route for the absorbed drug

  • Fecal elimination: For the unabsorbed portion

  • Mean renal clearance: 52 mL/min

  • Mean total clearance: 73 mL/min

  • Half-life: Initial half-life of approximately 1.5 hours, with a terminal half-life of 561 hours

The extended terminal half-life reflects the slow release of the drug from bone tissue over time.

Clinical Efficacy

Efficacy in Postmenopausal Osteoporosis

Risedronic acid has demonstrated significant efficacy in the management of postmenopausal osteoporosis. Clinical trials have shown that it effectively:

  • Increases bone mineral density (BMD) at various skeletal sites

  • Reduces biochemical markers of bone turnover

  • Decreases the incidence of vertebral and non-vertebral fractures

Extended treatment studies have shown sustained benefits. A 6-7 year extension study demonstrated a significant reduction of fractures in the placebo group that was subsequently given active treatment with risedronic acid. The incidence of vertebral fractures was 7.4% for the placebo group switched to risedronic acid compared to 6.0% for the original risedronic acid group during the sixth and seventh years of treatment .

Patient Adherence

Patient adherence to treatment is crucial for achieving optimal clinical outcomes. A large retrospective observational study assessed adherence to first-line antiosteoporosis therapy, including risedronic acid. The findings are summarized in the table below:

Antiosteoporosis drug6-month adherence12-month adherence36-month adherence
Alendronic acid51.7%44.2%31.9%
Alendronic acid + colecalciferol (FDC)55.6%47.7%33.8%
Risedronic acid56.0%48.0%34.9%

This data indicates that risedronic acid demonstrated slightly better adherence rates compared to alendronic acid alone or in combination with colecalciferol .

Patient Demographics

The same observational study provided insights into the demographic characteristics of patients prescribed different antiosteoporosis drugs, including risedronic acid:

Antiosteoporosis drugN%Women (%)Men (%)<50 years (%)50–59 years (%)60–69 years (%)70–79 years (%)≥80 years (%)
Alendronic acid15,52138.2587.912.12.311273722.7
Alendronic acid + colecalciferol (FDC)10,48525.8489.410.62.312.429.136.719.4
Risedronic acid13,99734.987.812.22.211.727.836.621.7
Total40,00310088.211.82.311.627.836.821.5

This data reveals that risedronic acid was prescribed to a significant proportion (34.9%) of patients in the study population, with a similar distribution across age and gender categories compared to other bisphosphonates .

Innovative Formulations

Delayed-Release Formulation

To address challenges with bioavailability and improve patient adherence, an innovative delayed-release formulation of risedronic acid has been developed. This formulation:

  • Ensures adequate bioavailability even when taken with food

  • Offers a once-weekly dosing schedule

  • Has demonstrated non-inferiority to the daily dosage regimen in terms of bone mineral density and markers of bone turnover

  • Shows comparable incidence of new morphometric vertebral fractures to daily dosing

  • Exhibits a favorable safety profile

The delayed-release formulation represents a significant advancement in risedronic acid therapy, potentially improving convenience and adherence while maintaining efficacy.

Pharmacoeconomics and Usage

Risedronic acid has seen significant clinical use globally. Usage data indicates:

  • In the United States (2002): 553 kg used, with consumption at approximately 0.00196 g per capita

  • In Germany (2009): >100 kg used, with consumption at approximately 0.00122 g per capita

The calculated removal rate is estimated at 8.8% , suggesting significant environmental persistence of the compound.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator